molecular formula C19H25N3O6 B4227537 1-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propyl]indole-3-carbaldehyde;oxalic acid

1-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propyl]indole-3-carbaldehyde;oxalic acid

Cat. No.: B4227537
M. Wt: 391.4 g/mol
InChI Key: LIDOVYSHAHFDSI-UHFFFAOYSA-N
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Description

1-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propyl]indole-3-carbaldehyde;oxalic acid is a complex organic compound that features an indole ring system. Indole derivatives are significant in natural products and drugs due to their diverse biological activities

Properties

IUPAC Name

1-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]indole-3-carbaldehyde;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2.C2H2O4/c1-18-6-8-19(9-7-18)11-15(22)12-20-10-14(13-21)16-4-2-3-5-17(16)20;3-1(4)2(5)6/h2-5,10,13,15,22H,6-9,11-12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDOVYSHAHFDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(CN2C=C(C3=CC=CC=C32)C=O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of indole derivatives, including 1-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propyl]indole-3-carbaldehyde;oxalic acid, often involves multi-step reactions. One common synthetic route includes the reaction of m-anisidine with NaNO2 and concentrated aqueous hydrochloric acid, followed by the addition of the anion of ethyl α-ethylacetoacetate . Industrial production methods may involve similar multi-step processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Indole derivatives, including 1-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propyl]indole-3-carbaldehyde;oxalic acid, have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, indole derivatives can bind to multiple receptors and enzymes, influencing various biological processes . The exact mechanism depends on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

1-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propyl]indole-3-carbaldehyde;oxalic acid can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propyl]indole-3-carbaldehyde;oxalic acid
Reactant of Route 2
1-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propyl]indole-3-carbaldehyde;oxalic acid

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